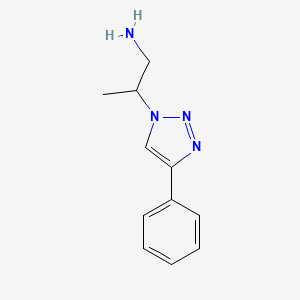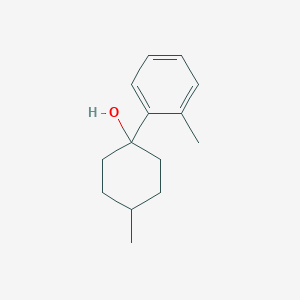![molecular formula C13H21NS B13241158 2-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine](/img/structure/B13241158.png)
2-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine is a chemical compound with the molecular formula C13H21NS and a molecular weight of 223.38 g/mol . This compound features a cyclohexane ring substituted with a methyl group and an amine group linked to a thiophene ring via an ethyl chain. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine typically involves multiple steps. One common method includes the following steps:
Formation of 2-Thiopheneethylamine: This involves the reaction of N,N-dimethylformamide (DMF) with thiophene to produce 2-thiophenecarbaldehyde. The aldehyde is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde, which is subsequently converted to 2-thiopheneacetaldehyde oxime.
Cyclohexanone Derivative Formation: The cyclohexanone derivative is synthesized by reacting cyclohexanone with methylamine under suitable conditions.
Final Coupling: The 2-thiopheneethylamine is then coupled with the cyclohexanone derivative to form this compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would follow similar steps with optimization for yield and purity.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to modify the amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted cyclohexane derivatives.
Applications De Recherche Scientifique
2-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological systems, particularly in the study of amine-containing compounds.
Medicine: Explored for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The exact mechanism of action for 2-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine is not well-documented. as an amine-containing compound, it is likely to interact with various molecular targets, including neurotransmitter receptors and enzymes. The thiophene ring may also contribute to its binding affinity and specificity for certain biological targets .
Comparaison Avec Des Composés Similaires
2-Thiopheneethylamine: Shares the thiophene ring and ethylamine structure but lacks the cyclohexane ring and methyl substitution.
Methyl-(2-thiophen-2-yl-ethyl)-amine: Similar structure but with a different substitution pattern on the amine group.
Uniqueness: 2-Methyl-N-[2-(thiophen-2-YL)ethyl]cyclohexan-1-amine is unique due to its combination of a cyclohexane ring, a thiophene ring, and an amine group. This structure provides distinct chemical and biological properties, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C13H21NS |
|---|---|
Poids moléculaire |
223.38 g/mol |
Nom IUPAC |
2-methyl-N-(2-thiophen-2-ylethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H21NS/c1-11-5-2-3-7-13(11)14-9-8-12-6-4-10-15-12/h4,6,10-11,13-14H,2-3,5,7-9H2,1H3 |
Clé InChI |
LQDAGAULZLGPPH-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC1NCCC2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[2-(3-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13241075.png)
![2-[(Butan-2-yl)amino]-5-fluorobenzonitrile](/img/structure/B13241083.png)
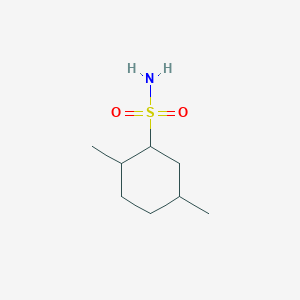
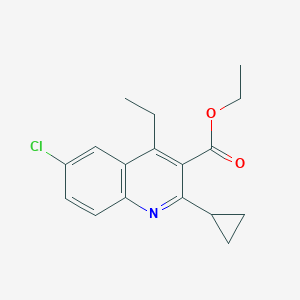
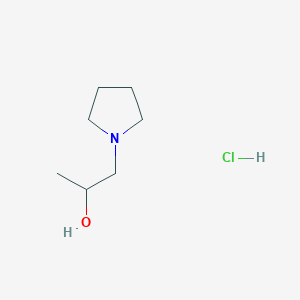
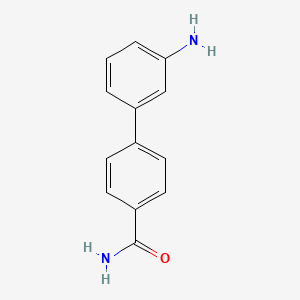
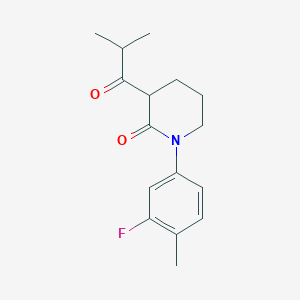
![3-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine hydrochloride](/img/structure/B13241125.png)
![2-{1-[(Benzyloxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B13241131.png)
![({2-[1-(Bromomethyl)cyclobutyl]ethoxy}methyl)benzene](/img/structure/B13241143.png)
